molecular formula C23H21ClN4O2S B3399926 N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040650-44-9

N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3399926
CAS No.: 1040650-44-9
M. Wt: 453 g/mol
InChI Key: XFYZYXFJZYLEOF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21ClN4O2S and its molecular weight is 453 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C20H21ClN4O2S
Molecular Weight 416.927 g/mol
Exact Mass 416.107374804 u
InChI Key QVAJRSRKQBFBCB-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyrazolo compounds have demonstrated significant inhibition of cell viability in various cancer cell lines by targeting key signaling pathways:

  • Mechanism of Action :
    • The compound has shown to inhibit Bruton’s tyrosine kinase (BTK), which is implicated in various cancers.
    • It also affects the expression of proteins involved in cell cycle regulation, such as cyclin-dependent kinase 2 (CDK2) and mammalian target of rapamycin (mTOR) .
  • Case Studies :
    • In xenograft models, compounds with similar structures exhibited notable antitumor activity, leading to reduced tumor growth .
  • Caspase Activity :
    • Research indicates that these compounds can induce apoptosis through caspase activation, specifically caspase 3/7, which is crucial for programmed cell death .

Antibacterial Activity

The compound's antibacterial properties have been investigated, particularly against common bacterial strains:

  • Activity Spectrum :
    • Preliminary studies suggest moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis.
    • The presence of the sulfanyl group is believed to enhance the interaction with bacterial cell membranes .
  • Structure-Activity Relationship :
    • Variations in substituents on the phenyl rings significantly influence antibacterial potency . Electron-donating groups generally improve activity.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has also been explored:

  • Acetylcholinesterase Inhibition :
    • Compounds with similar structures have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
  • Urease Inhibition :
    • The compound has shown promise as a urease inhibitor, which could be beneficial in managing certain infections .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2S/c1-3-15-4-6-16(7-5-15)19-13-20-23(25-10-11-28(20)27-19)31-14-22(29)26-17-8-9-21(30-2)18(24)12-17/h4-13H,3,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYZYXFJZYLEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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